molecular formula C12H11ClO2 B2564738 4-Chloromethyl-7-ethyl-chromen-2-one CAS No. 554423-21-1

4-Chloromethyl-7-ethyl-chromen-2-one

Cat. No.: B2564738
CAS No.: 554423-21-1
M. Wt: 222.67
InChI Key: MXSFELXUKWXHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Academic Significance of Coumarin (B35378) Scaffolds in Chemical Research

First isolated in 1820, coumarin (2H-chromen-2-one) and its derivatives have become a cornerstone of natural product chemistry and synthetic organic chemistry. researchgate.net The coumarin scaffold, a bicyclic system comprising a fused benzene (B151609) and α-pyrone ring, is found in numerous plants and has been a subject of fascination for chemists for over two centuries. researchgate.net

The academic significance of coumarin scaffolds is multifaceted. They are recognized for their wide range of biological activities, which has spurred extensive research in medicinal chemistry. nih.gov Furthermore, the unique photophysical properties of many coumarin derivatives have led to their application as fluorescent probes and dyes. researchgate.net The relative ease of synthesis and the potential for diverse functionalization have made the coumarin nucleus a popular target for methods development in organic synthesis.

The core structure of coumarin allows for substitution at various positions on both the benzene and pyrone rings, leading to a vast library of derivatives with tailored properties. This inherent versatility has cemented the coumarin scaffold as a "privileged structure" in drug discovery, a framework that is capable of binding to multiple biological targets.

Structural Features and Unique Reactivity of the 4-Chloromethyl-Chromen-2-one Moiety

The introduction of a chloromethyl group at the 4-position of the chromen-2-one ring system imparts significant and unique reactivity to the molecule. This moiety, -CH₂Cl, is a potent electrophilic site due to the electron-withdrawing nature of the chlorine atom and its benzylic-like position, which stabilizes the transition state of nucleophilic substitution reactions.

The primary mode of reactivity for the 4-chloromethyl group is nucleophilic substitution, where the chlorine atom is displaced by a wide variety of nucleophiles. This reaction is a cornerstone for the synthesis of a diverse array of 4-substituted coumarin derivatives. The general mechanism for this reaction is depicted below:

General Nucleophilic Substitution at the 4-Chloromethyl Position:

Where Nu⁻ represents a nucleophile.

This reactivity allows for the introduction of various functional groups at the 4-position, including amines, azides, thiols, and carbanions, thereby providing a powerful tool for the synthesis of novel coumarin-based compounds with potentially interesting biological or material properties. nih.gov The susceptibility of the C-Cl bond to cleavage makes 4-chloromethyl-chromen-2-ones valuable synthetic intermediates.

Positioning of the 7-Ethyl Substituent within the Chromen-2-one Framework

The substituent at the 7-position of the coumarin ring plays a crucial role in modulating the electronic and steric properties of the entire molecule. The 7-position is part of the benzene ring and its electronic character directly influences the electron density of the fused ring system.

An ethyl group (-CH₂CH₃) at the 7-position is an electron-donating group through inductive effects. This donation of electron density can influence the reactivity of the coumarin ring and the photophysical properties of the molecule. For instance, electron-donating groups at the 7-position are known to enhance the fluorescence quantum yields of coumarin derivatives. researchgate.net

The presence of the 7-ethyl group can also impart steric effects, potentially influencing the binding of the molecule to biological targets or affecting the packing of the molecules in the solid state. The combination of the electronic and steric contributions of the 7-ethyl group, in concert with the reactive 4-chloromethyl moiety, defines the unique chemical personality of 4-Chloromethyl-7-ethyl-chromen-2-one.

Overview of Academic Research Directions for this compound and Related Derivatives

Academic research on this compound and its derivatives is primarily driven by the potential to synthesize novel compounds with specific biological activities or material properties. The key research directions can be summarized as follows:

Synthetic Methodology: A significant area of research involves the use of this compound as a versatile starting material for the synthesis of more complex molecules. The reactivity of the 4-chloromethyl group is exploited to introduce a wide range of functionalities, leading to the creation of libraries of novel coumarin derivatives.

Medicinal Chemistry: Given the established biological activities of coumarins, a major research focus is the synthesis and evaluation of new derivatives of this compound for their potential as therapeutic agents. Research in this area often involves the preparation of a series of analogues where the 4-substituent is varied, followed by biological screening against various targets.

Fluorescent Probes and Materials: The inherent fluorescence of the coumarin scaffold, which can be modulated by substituents, makes these compounds attractive for the development of fluorescent probes for biological imaging and sensing applications. The 7-ethyl group is known to enhance fluorescence, and further modification at the 4-position can be used to tune the photophysical properties and introduce recognition elements for specific analytes.

The following table provides a summary of the key structural features and their implications for research:

Structural FeaturePositionChemical NatureInfluence on Reactivity and PropertiesPrimary Research Applications
Chromen-2-one Scaffold Core StructureBicyclic aromatic lactoneProvides a rigid, planar framework with inherent fluorescence.Foundation for diverse synthetic derivatives.
4-Chloromethyl Group 4-positionElectrophilicHighly reactive towards nucleophilic substitution, enabling diverse functionalization.Key intermediate for the synthesis of novel compounds.
7-Ethyl Group 7-positionElectron-donatingModulates electronic properties, enhances fluorescence, and introduces steric bulk.Tuning of photophysical and biological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)-7-ethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2/c1-2-8-3-4-10-9(7-13)6-12(14)15-11(10)5-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSFELXUKWXHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C(=CC(=O)O2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Chloromethyl 7 Ethyl Chromen 2 One and Its Analogues

Established Synthetic Routes to 4-Chloromethylchromen-2-one Scaffolds

The formation of the chromen-2-one ring system is a foundational step in the synthesis of 4-Chloromethyl-7-ethyl-chromen-2-one. Several classical and modern condensation reactions are employed to build this scaffold, each offering distinct advantages in terms of substrate scope, reaction conditions, and achievable substitution patterns.

Pechmann Condensation and its Variants for Chromen-2-one Formation

The Pechmann condensation, first reported in 1883, remains one of the most versatile and widely used methods for synthesizing 4-substituted chromen-2-ones. pmf.unsa.baslideshare.net The reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. slideshare.net For the synthesis of this compound, the reaction would proceed between 3-ethylphenol (B1664133) and ethyl 4-chloroacetoacetate. The acid catalyst, which can range from strong Brønsted acids like sulfuric acid to various Lewis acids, facilitates both a transesterification and a subsequent intramolecular cyclization (an electrophilic attack on the activated aromatic ring), followed by dehydration to yield the final chromen-2-one product.

The choice of catalyst and reaction conditions can be optimized to improve yields and accommodate different substrates. Modern variants of the Pechmann reaction focus on milder conditions and the use of heterogeneous or reusable catalysts to enhance the environmental sustainability of the process. For instance, sulfamic acid has been effectively used as a catalyst under solvent-free conditions for the synthesis of 4-chloromethylcoumarins from various phenols and ethyl 4-chloroacetoacetate, achieving good to excellent yields. sciepub.comnih.gov

Table 1: Synthesis of 4-Chloromethylcoumarin Derivatives via Pechmann Condensation using Sulfamic Acid Catalyst sciepub.comnih.gov
Phenol Starting Materialβ-KetoesterReaction Temperature (°C)Reaction Time (h)Yield (%)
PhloroglucinolEthyl 4-chloroacetoacetate1001.586
ResorcinolEthyl 4-chloroacetoacetate100270
1-NaphtholEthyl 4-chloroacetoacetate100260
3-MethoxyphenolEthyl 4-chloroacetoacetate100490

Knoevenagel Condensation Approaches for 4-Substituted Chromen-2-ones

The Knoevenagel condensation is another cornerstone of coumarin (B35378) synthesis, typically involving the reaction of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound, catalyzed by a weak base such as piperidine. researchgate.netnih.gov This reaction proceeds via a nucleophilic addition to the aldehyde carbonyl group, followed by a dehydration step to form a C=C bond, and subsequent intramolecular cyclization (lactonization). researchgate.net

While highly effective, the Knoevenagel condensation is most commonly employed for the synthesis of 3-substituted chromen-2-ones. The nature of the active methylene compound dictates the substituent at the C3 position. For example, reacting salicylaldehyde with diethyl malonate yields coumarin-3-carboxylate. Achieving substitution at the C4 position via a traditional Knoevenagel pathway is less direct than with the Pechmann condensation. However, innovative strategies and multi-step sequences incorporating a Knoevenagel reaction can be devised to yield 4-substituted analogues. The use of microwave irradiation has been shown to significantly reduce reaction times and improve the efficiency of Knoevenagel condensations for coumarin synthesis. nih.gov

Table 2: Microwave-Assisted Knoevenagel Synthesis of Coumarin Derivatives nih.gov
HydroxyaldehydeActive Methylene CompoundPower (W)Time (min)Yield (%)
SalicylaldehydeEthyl acetoacetate101089
SalicylaldehydeDiethyl malonate20194
2,4-DihydroxybenzaldehydeEthyl acetoacetate101072
2-Hydroxy-1-naphthaldehydeDiethyl malonate20580

One-Pot and Multi-Component Reaction (MCR) Strategies for Chromen-2-one Derivatization

Modern synthetic chemistry increasingly favors one-pot and multi-component reactions (MCRs) for their efficiency, atom economy, and ability to rapidly generate molecular complexity. slideshare.net MCRs are convergent reactions where three or more starting materials react in a single vessel to form a product that incorporates structural elements from each reactant. acs.org This approach minimizes the need for isolating intermediates, thereby saving time, reagents, and reducing waste.

For the synthesis of complex chromen-2-one derivatives, MCRs can be designed to combine several bond-forming events in a tandem or sequential manner. For example, a three-component reaction of a phenol, an aldehyde, and an active methylene compound can lead to highly substituted 4H-chromene scaffolds. slideshare.net While many reported MCRs yield 4H-chromenes rather than the oxidized chromen-2-ones, these strategies highlight the power of combining reactions like Knoevenagel condensation, Michael addition, and intramolecular cyclization in a single, efficient operation. The development of an MCR specifically for 4-substituted chromen-2-ones would involve the careful selection of reactants that, under the influence of a suitable catalyst, sequentially form the necessary bonds for the heterocyclic core.

Regioselective Introduction of the 4-Chloromethyl Group

The introduction of the chloromethyl group specifically at the C4 position of the chromen-2-one ring is a critical transformation. This can be achieved either by direct functionalization of a pre-formed ring or, more commonly, by incorporating the group as part of one of the initial building blocks.

Direct Chloromethylation Techniques

Direct chloromethylation of a pre-formed chromen-2-one scaffold at the C4 position is synthetically challenging and not a standard method. The C4 position is part of an α,β-unsaturated lactone system, making it electron-deficient and generally unreactive toward electrophilic substitution. Standard electrophilic chloromethylation (a Friedel-Crafts type reaction) would preferentially occur on the electron-rich benzene (B151609) portion of the molecule rather than the pyrone ring. Alternative strategies involving radical C-H activation have been explored for coumarin functionalization, but these have primarily focused on the C3 position. Therefore, direct introduction of the chloromethyl group at C4 is not a preferred synthetic route.

Precursor-Based Synthesis of the Chloromethyl Functionality

The most effective and regioselective method for introducing the 4-chloromethyl group is through a precursor-based approach, where the functionality is built into one of the reactants prior to ring formation.

Pechmann Condensation with a Functionalized β-Ketoester: As detailed in section 2.1.1, the most direct precursor route is the Pechmann condensation using ethyl 4-chloroacetoacetate. sciepub.comnih.gov In this reaction, the β-ketoester serves as the precursor that carries the complete C2-C3-C4 segment, including the chloromethyl group at the C4 position, into the final chromen-2-one product. This method ensures perfect regioselectivity, as the structure of the β-ketoester dictates the substituent at the 4-position.

Modification of a 4-Methylcoumarin Precursor: An alternative precursor-based strategy involves the synthesis of a 4-methylcoumarin, followed by functionalization of the methyl group. 4-Methylcoumarins are readily prepared via the standard Pechmann reaction using ethyl acetoacetate. The 4-methyl group can then be halogenated. For example, free radical bromination of 4-methylcoumarins using N-bromosuccinimide (NBS) has been shown to produce 4-bromomethyl derivatives. A similar radical chlorination using a reagent like N-chlorosuccinimide (NCS) under appropriate initiation (e.g., UV light or a radical initiator) would be a viable method for converting the 4-methyl precursor into the desired 4-chloromethyl product.

Conversion of a 4-Hydroxymethylcoumarin Precursor: Another two-step precursor route involves the synthesis of a 4-hydroxymethylcoumarin. This can be accomplished through various methods, including the Pechmann condensation with a suitable β-ketoester bearing a protected hydroxyl group. The resulting 4-hydroxymethylcoumarin can then be converted to 4-chloromethylcoumarin using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This is a classical and high-yielding transformation for converting primary alcohols to alkyl chlorides.

Synthetic Strategies for the 7-Ethyl Substituent

The introduction of an ethyl group at the C-7 position of the chromen-2-one skeleton is a critical step in the synthesis of the target molecule. This can be achieved through two primary strategic approaches: modification of a pre-formed coumarin ring or, more commonly, by constructing the coumarin ring from a precursor that already contains the ethyl substituent.

Post-synthetic modification of the C-7 position on a pre-existing coumarin scaffold represents a versatile, albeit often more complex, route. This strategy typically begins with a 7-hydroxy or 7-halocoumarin. While O-alkylation of 7-hydroxycoumarins is a common reaction to produce 7-alkoxycoumarins, the direct C-alkylation to form a C-C bond is less straightforward. rsc.org

More advanced methods rely on modern cross-coupling reactions. For instance, a 7-halocoumarin (e.g., 7-bromo- or 7-iodo-4-chloromethyl-chromen-2-one) could theoretically be coupled with an ethylating agent, such as ethylboronic acid or diethylzinc, using a palladium catalyst. While the literature extensively covers Suzuki and other cross-coupling reactions at various positions on the coumarin ring, the specific ethylation at C-7 via this method is a targeted application of a broader synthetic tool. A general representation of such a coupling reaction is shown below.

Table 1: Representative C-7 Coupling Strategy

Precursor Coupling Partner Catalyst/Conditions Product

This approach offers the advantage of late-stage functionalization, allowing for the diversification of coumarin analogues from a common intermediate.

The most direct and widely employed method for synthesizing 7-ethylcoumarins is the construction of the heterocyclic ring from a phenol that already bears the ethyl group. The Pechmann condensation is a cornerstone of this approach, involving the reaction of a phenol with a β-ketoester under acidic conditions. researchgate.netresearchgate.net

For the synthesis of this compound, the reaction involves the condensation of 3-ethylphenol with ethyl 4-chloroacetoacetate. The ethyl group on the phenol precursor directly corresponds to the C-7 position of the resulting coumarin due to the regioselectivity of the electrophilic substitution on the activated aromatic ring. Strong acids like sulfuric acid or perchloric acid are traditionally used as catalysts. researchgate.netnih.gov

Table 2: Pechmann Condensation for this compound

Phenol Precursor β-Ketoester Catalyst Product

This "bottom-up" strategy is often preferred due to its efficiency, atom economy, and the ready availability of substituted phenol precursors.

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Chromen-2-one Derivatives

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Their application in coumarin chemistry has enabled the synthesis of a vast array of complex derivatives that are otherwise difficult to access. researchgate.net These reactions are typically performed on halo- or triflyloxy-substituted coumarins, allowing for precise functionalization at specific positions of the coumarin core. researchgate.netmdpi.com

Several types of palladium-catalyzed cross-coupling reactions are routinely used:

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide or triflate. It is widely used to synthesize aryl- or vinyl-substituted coumarins. For example, 4-chlorocoumarins have been successfully coupled with various organotrifluoroborates. ttu.edu

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. It has been used for the vinylation of coumarin derivatives. researchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a route to alkynyl-substituted coumarins. acs.org

Decarboxylative Coupling: A more recent development involves the cross-coupling of coumarin carboxylic acids with aryl halides, where the carboxylic acid group is removed as CO₂ during the reaction. lookchem.com

These methodologies provide robust and versatile pathways for the structural diversification of the coumarin scaffold, enabling the synthesis of analogues with tailored properties.

Table 3: Overview of Palladium-Catalyzed Reactions for Coumarin Functionalization

Reaction Name Coumarin Precursor Coupling Partner Resulting Derivative Reference
Suzuki-Miyaura 4-Chlorocoumarin Potassium organotrifluoroborate 4-Alkyl/Aryl/Vinyl-coumarin ttu.edu
Suzuki-Miyaura 4-Methyl-7-nonafluorobutylsulfonyloxy coumarin Aryl/Heteroaryl boronic acid 4-Methyl-7-aryl/heteroaryl coumarin researchgate.net
Sonogashira 4-Tosylcoumarin Terminal acetylene 4-Alkynyl-coumarin acs.org
Negishi 4-Tosylcoumarin Organozinc reagent 4-Alkyl/Aryl-coumarin acs.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of coumarins to minimize environmental impact. eurekalert.orgbenthamdirect.com These approaches focus on reducing the use of hazardous solvents and reagents, improving energy efficiency, and simplifying reaction procedures.

For the synthesis of the this compound scaffold, green modifications of the Pechmann condensation are particularly relevant:

Solvent-Free Synthesis: Performing reactions without a solvent, or in environmentally benign media like water, significantly reduces waste. Solid-state grinding (mechanochemistry) is one such technique. tandfonline.com

Mechanochemical Synthesis: This method uses mechanical force (e.g., ball milling) to initiate chemical reactions, often in the absence of a solvent. A green protocol for the Pechmann condensation has been developed using ball milling at room temperature with a mild acid catalyst, offering high yields, shorter reaction times, and simple purification. rsc.org

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or sonication can dramatically accelerate reaction rates, leading to higher yields and reduced energy consumption compared to conventional heating methods. kjscollege.com These techniques have been successfully applied to various coumarin syntheses, including the Knoevenagel and Pechmann condensations. kjscollege.com

Use of Greener Catalysts: Replacing corrosive and hazardous strong acids like sulfuric acid with solid acid catalysts, ionic liquids, or deep eutectic solvents can make the synthesis safer and more environmentally friendly.

Table 4: Comparison of Conventional vs. Green Pechmann Condensation

Parameter Conventional Method Green Method (Mechanochemical)
Catalyst Concentrated H₂SO₄, HClO₄ Methanesulfonic acid (mild)
Solvent Often neat or in a high-boiling solvent Solvent-free
Temperature Elevated temperatures Ambient temperature
Reaction Time Several hours to overnight Shorter (e.g., minutes to a few hours)
Work-up Neutralization, extraction Simple filtration

| Environmental Impact | High (hazardous acid, potential solvent waste) | Low (low E-factor, high EcoScale metrics) |

By adopting these sustainable practices, the synthesis of this compound and its derivatives can be aligned with modern standards of environmental responsibility. rsc.org

Comprehensive Spectroscopic and Structural Characterization Methodologies for 4 Chloromethyl 7 Ethyl Chromen 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the precise measurement of the magnetic properties of atomic nuclei, NMR provides invaluable information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Chloromethyl-7-ethyl-chromen-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a complete structural assignment.

¹H NMR Spectroscopic Assignments and Proton Environment Elucidation

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton, while the splitting patterns (multiplicity) reveal the number of neighboring protons, and the integration values correspond to the number of protons giving rise to a particular signal.

Based on the analysis of structurally similar coumarin (B35378) derivatives, the expected ¹H NMR spectral data for this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) are presented below.

Interactive Data Table: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-36.4 - 6.6Singlet1H-
H-57.4 - 7.6Doublet1H~8.0 - 9.0
H-67.1 - 7.3Doublet of doublets1H~8.0 - 9.0, ~2.0 - 2.5
H-87.0 - 7.2Doublet1H~2.0 - 2.5
-CH₂Cl4.6 - 4.8Singlet2H-
-CH₂- (ethyl)2.6 - 2.8Quartet2H~7.0 - 8.0
-CH₃ (ethyl)1.2 - 1.4Triplet3H~7.0 - 8.0

The singlet observed for the proton at the C-3 position is a characteristic feature of 4-substituted coumarins. The aromatic protons on the benzene (B151609) ring (H-5, H-6, and H-8) exhibit distinct splitting patterns due to their coupling with adjacent protons. The methylene (B1212753) protons of the chloromethyl group are expected to appear as a sharp singlet, shifted downfield due to the electron-withdrawing effect of the chlorine atom. The ethyl group at the C-7 position will present as a quartet for the methylene protons and a triplet for the methyl protons, a classic ethyl group signature.

¹³C NMR Spectroscopic Analysis and Carbon Framework Characterization

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift being highly sensitive to its chemical environment and hybridization state.

The predicted ¹³C NMR chemical shifts for this compound are tabulated below, based on data from analogous coumarin structures.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2 (C=O)159.0 - 161.0
C-3115.0 - 117.0
C-4148.0 - 150.0
C-4a118.0 - 120.0
C-5125.0 - 127.0
C-6117.0 - 119.0
C-7145.0 - 147.0
C-8110.0 - 112.0
C-8a154.0 - 156.0
-CH₂Cl44.0 - 46.0
-CH₂- (ethyl)28.0 - 30.0
-CH₃ (ethyl)14.0 - 16.0

The lactone carbonyl carbon (C-2) is characteristically found in the most downfield region of the spectrum. The quaternary carbons of the coumarin ring system (C-4, C-4a, C-7, and C-8a) can be distinguished from the protonated carbons. The carbon of the chloromethyl group appears in the aliphatic region, significantly downfield due to the attached chlorine. The two carbons of the ethyl group are observed at the higher field end of the spectrum.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

To unequivocally confirm the structural assignments made from one-dimensional NMR data, a suite of two-dimensional NMR experiments is employed.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment reveals scalar coupling between protons, allowing for the establishment of proton connectivity within the molecule. For this compound, COSY correlations would be expected between the aromatic protons H-5 and H-6, and between H-6 and H-8. Furthermore, a clear correlation between the methylene and methyl protons of the 7-ethyl group would be observed.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by correlating them with their corresponding, already assigned, ¹H signals.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification

Characteristic Vibrational Frequencies of the Chromen-2-one Core

The chromen-2-one (coumarin) core exhibits several characteristic vibrational frequencies that are readily identifiable in the IR and Raman spectra.

Interactive Data Table: Characteristic Vibrational Frequencies of the Chromen-2-one Core

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
C=O stretch (lactone)1700 - 17401700 - 1740
C=C stretch (aromatic)1600 - 1625, 1500 - 15801600 - 1625, 1500 - 1580
C-O-C stretch (lactone)1200 - 1300 (asymmetric), 1050 - 1150 (symmetric)1200 - 1300, 1050 - 1150
C-H bend (aromatic)800 - 900 (out-of-plane)-

The most prominent absorption in the IR spectrum is typically the strong band corresponding to the stretching vibration of the lactone carbonyl group (C=O). The aromatic C=C stretching vibrations usually appear as a series of bands in the 1500-1625 cm⁻¹ region. The C-O-C stretching vibrations of the lactone ring also give rise to characteristic bands.

Spectral Signatures of the 4-Chloromethyl and 7-Ethyl Moieties

The substituents on the coumarin ring, the 4-chloromethyl and 7-ethyl groups, also exhibit characteristic vibrational modes that aid in the structural confirmation.

Interactive Data Table: Spectral Signatures of the Substituent Moieties

MoietyVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
4-ChloromethylC-H stretch2920 - 30002920 - 3000
CH₂ bend (scissoring)1400 - 14501400 - 1450
C-Cl stretch650 - 800650 - 800
7-EthylC-H stretch (aliphatic)2850 - 29702850 - 2970
CH₂/CH₃ bend1370 - 14701370 - 1470

The aliphatic C-H stretching vibrations of the ethyl and chloromethyl groups are expected in the 2850-3000 cm⁻¹ region. The C-Cl stretching vibration of the chloromethyl group is a key signature and is typically observed in the lower frequency region of the IR spectrum. The bending vibrations of the methylene and methyl groups of the ethyl substituent further confirm its presence.

By integrating the data from this comprehensive suite of spectroscopic techniques, a complete and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for any further investigation or application of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Determination

No high-resolution mass spectrometry data providing the accurate mass or detailing the fragmentation patterns for this compound was found. While HRMS data has been published for other coumarin derivatives, this specific compound has not been characterized in the available literature. nih.gov

X-ray Crystallography for Solid-State Molecular Geometry Elucidation

There are no published crystal structures for this compound. Therefore, information regarding its solid-state molecular geometry, crystal system, space group, and unit cell dimensions is not available.

Theoretical and Computational Chemistry Studies of 4 Chloromethyl 7 Ethyl Chromen 2 One

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. icm.edu.pl It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like coumarin (B35378) derivatives. DFT calculations are used to determine the optimized molecular geometry, analyze molecular orbitals, and map the charge distribution.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their respective energies. lumenlearning.com For 4-Chloromethyl-7-ethyl-chromen-2-one, the primary sources of conformational flexibility are the rotation around the single bonds of the ethyl group at the C7 position and the chloromethyl group at the C4 position.

To find the most stable conformation, a potential energy surface scan is performed. This involves systematically rotating the dihedral angles of the flexible side chains and calculating the total electronic energy at each step using DFT, often with the B3LYP functional. icm.edu.pl The conformation corresponding to the lowest energy on this surface is the global energy minimum, representing the most stable and probable structure of the molecule under normal conditions. Staggered conformations are typically energy minima, while eclipsed conformations represent energy maxima and are considered transition states between conformers. libretexts.org Big-big eclipsing interactions are the most destabilizing factors in a molecule's conformation. lumenlearning.com

Table 1: Representative Torsional Energy Barriers for Side Chains This table provides illustrative energy values typical for conformational analysis of alkyl and substituted alkyl groups attached to aromatic rings.

Interaction Type Torsional Strain (kJ/mol) Conformation
H/H Eclipsed 4.0 Eclipsed (Maxima)
CH₃/H Eclipsed 6.0 Eclipsed (Maxima)
CH₃/CH₃ Gauche 3.8 Staggered (Minima)

Data based on general principles of conformational analysis. libretexts.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com

HOMO : This is the outermost orbital containing electrons and acts as an electron donor. Its energy level correlates with the molecule's ionization potential and its ability to be oxidized. ossila.com

LUMO : This is the innermost empty orbital and acts as an electron acceptor. Its energy level is related to the electron affinity and the molecule's ability to be reduced. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests high chemical reactivity, low kinetic stability, and that the molecule can be easily excited. researchgate.net DFT calculations, such as those using the B3LYP functional, are commonly employed to determine the energies of these orbitals. researchgate.netresearchgate.net These energies are then used to calculate various reactivity descriptors.

Table 2: Calculated Quantum Chemical Descriptors for a Representative Coumarin Derivative This table illustrates the type of data generated from FMO analysis. Values are representative for chromen-2-one structures.

Parameter Definition Typical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 to -7.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.5 to -2.5
Energy Gap (ΔE) ELUMO - EHOMO 4.0 to 5.5
Ionization Potential (I) -EHOMO 6.5 to 7.5
Electron Affinity (A) -ELUMO 1.5 to 2.5
Electronegativity (χ) (I + A) / 2 4.0 to 5.0
Chemical Hardness (η) (I - A) / 2 2.0 to 2.75
Softness (S) 1 / (2η) 0.18 to 0.25

Data derived from methodologies described in cited literature. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms. researchgate.net

Blue Regions : Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack. researchgate.net

Green Regions : Represent neutral or near-zero potential.

For this compound, the MEP map is expected to show a significant negative potential (red) around the carbonyl oxygen (O=C) of the lactone ring, making it a primary site for electrophilic interaction. The aromatic ring and the ethyl group would exhibit areas of neutral to slightly negative potential, while the hydrogen atoms and the region around the chloromethyl group would show positive potential (blue), indicating susceptibility to nucleophilic attack. researchgate.net

Ab Initio and Semi-Empirical Methods for Electronic Properties Calculation

While DFT is widely used, other computational methods also play a role in calculating electronic properties. These can be broadly categorized as ab initio and semi-empirical methods.

Ab Initio Methods : These methods, meaning "from first principles," solve the Schrödinger equation without using experimental data for parametrization. libretexts.orgwikipedia.org The Hartree-Fock (HF) method is the simplest ab initio approach. More advanced methods, such as Møller–Plesset perturbation theory (MP) and Coupled Cluster (CC), build upon the HF result to include electron correlation effects, yielding higher accuracy at a significantly greater computational cost. wikipedia.org These methods are often used for small molecules or to benchmark results from less computationally intensive methods. dtic.mil

Semi-Empirical Methods : These methods are based on the same quantum mechanical formalism as Hartree-Fock but are much faster because they use approximations and parameters derived from experimental data to simplify calculations, particularly for two-electron integrals. wikipedia.org Examples include AM1, PM3, and CNDO. While much faster than ab initio or DFT methods, their accuracy is limited to molecules similar to those used in their parametrization. wikipedia.orgresearchgate.net They are useful for preliminary calculations on very large molecules.

Theoretical Prediction of Spectroscopic Parameters and Correlation with Experimental Data (NMR, IR, UV-Vis)

A powerful application of computational chemistry is the prediction of spectroscopic data. Comparing theoretical spectra with experimental results is a crucial step in confirming the structure of a synthesized compound. nih.govnih.gov

NMR Spectroscopy : Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework. recentscientific.com The calculated shifts are often linearly correlated with experimental data, providing a robust method for assigning signals and verifying molecular structures.

IR Spectroscopy : The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks in an IR spectrum. The computed wavenumbers are often systematically higher than the experimental values due to the harmonic approximation and are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. icm.edu.pl This analysis helps in assigning specific vibrational modes, such as C=O stretching or C-H bending, to the observed IR bands. recentscientific.com

UV-Vis Spectroscopy : The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent Density Functional Theory (TD-DFT). recentscientific.com This method calculates the excitation energies from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). The calculations also provide the oscillator strength, which relates to the intensity of the absorption peak. recentscientific.com

Table 3: Correlation of Theoretical and Experimental Spectroscopic Data for a Representative Coumarin This table illustrates the typical comparison between predicted and measured spectroscopic values.

Spectroscopic Data Theoretical Value (Calculated) Experimental Value (Observed)
¹³C NMR (ppm)
C=O 162.5 161.0
C-Cl 44.8 45.5
¹H NMR (ppm)
-CH₂Cl 4.80 4.75
Aromatic-H 7.0 - 7.8 6.9 - 7.7
IR (cm⁻¹)
C=O Stretch 1745 (scaled) 1720
C-O Stretch 1255 (scaled) 1240
UV-Vis (nm)

Values are based on methodologies and correlations reported for similar coumarin structures. recentscientific.comresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum mechanical methods provide detailed information on static electronic structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules based on classical mechanics and a predefined force field. nih.gov

For this compound, an MD simulation would typically involve placing the molecule in a simulated box of solvent molecules (e.g., water or an organic solvent). The system's energy is minimized, and then Newton's equations of motion are solved iteratively to track the trajectory of every atom over a period of nanoseconds or longer. mdpi.com

These simulations provide valuable information on:

Conformational Flexibility : MD can reveal the dynamic range of motion of the ethyl and chloromethyl side chains, showing which conformations are most populated over time and the timescale of transitions between them. nih.gov

Solvent Interactions : The simulation shows how solvent molecules arrange themselves around the solute, identifying key interaction sites like hydrogen bonding with the carbonyl oxygen. This is crucial for understanding solubility and how the solvent might influence the molecule's properties and reactivity. nih.gov

Quantum Chemical Calculations for Global and Local Reactivity Descriptors

Quantum chemical calculations have emerged as a powerful tool in modern chemistry for predicting the structural and electronic properties of molecules, thereby offering profound insights into their reactivity. asrjetsjournal.org For coumarin derivatives, particularly this compound, methods rooted in Density Functional Theory (DFT) are frequently employed to elucidate chemical behavior. asrjetsjournal.org These computational studies are vital as they provide a theoretical framework for understanding reaction mechanisms and predicting the most probable sites for chemical reactions.

The calculations for compounds structurally similar to this compound, such as 4-(Chloromethyl)-7-methoxycoumarin and 4-(Chloromethyl)-7-methylcoumarin, have been performed using the DFT method with the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) level of theory and a 6-311G+(d,p) basis set. researchgate.net This approach allows for the determination of various molecular properties, including the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energies of these frontier orbitals are fundamental to understanding chemical reactivity. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity because it requires less energy to promote an electron from the HOMO to the LUMO. rsc.org

Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (IP + EA) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (IP - EA) / 2). Hard molecules have a large energy gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

The calculated values for these descriptors provide a quantitative basis for comparing the reactivity of different coumarin derivatives. asrjetsjournal.org

Table 1: Global Reactivity Descriptors Calculated for a Representative 4-Chloromethyl-Coumarin Derivative (Note: Data is representative for this class of compounds based on DFT/B3LYP calculations on structurally similar molecules.)

Descriptor Symbol Formula Value (eV)
HOMO Energy EHOMO - -6.58
LUMO Energy ELUMO - -2.45
Energy Gap ΔE ELUMO - EHOMO 4.13
Ionization Potential IP -EHOMO 6.58
Electron Affinity EA -ELUMO 2.45
Electronegativity χ (IP + EA) / 2 4.515
Chemical Hardness η (IP - EA) / 2 2.065
Chemical Softness S 1 / η 0.484

While global descriptors describe the molecule's reactivity as a whole, local reactivity descriptors are used to identify the specific atomic sites within the molecule that are most susceptible to electrophilic or nucleophilic attack. One of the most common tools for this is the Molecular Electrostatic Potential (MEP) map. The MEP map provides a visual representation of the charge distribution on the molecule's surface.

In an MEP map, different colors correspond to different values of electrostatic potential:

Red regions indicate negative electrostatic potential and are rich in electrons. These areas are the most likely sites for electrophilic attack.

Blue regions indicate positive electrostatic potential and are electron-deficient. These areas are susceptible to nucleophilic attack.

Green regions represent neutral or zero potential.

For coumarin derivatives, MEP analysis typically reveals that the negative potential is concentrated around the carbonyl oxygen atom of the pyrone ring, making it a prime target for electrophiles. Conversely, positive potential is often located on the hydrogen atoms and specific carbon atoms within the ring system, indicating sites vulnerable to nucleophilic attack. researchgate.net Such analyses are crucial for predicting how this compound will interact with other reagents and biological targets.

Chemical Reactivity and Derivatization of 4 Chloromethyl 7 Ethyl Chromen 2 One

Nucleophilic Substitution Reactions at the 4-Chloromethyl Group

The 4-chloromethyl group is analogous to a benzylic halide, making the carbon atom highly susceptible to nucleophilic attack. The chlorine atom is a good leaving group, facilitating displacement by a wide variety of nucleophiles. This reactivity is the basis for the synthesis of numerous derivatives, extending the molecular framework from the 4-position.

Synthesis of Novel Ether and Thioether Derivatives

The reaction of 4-Chloromethyl-7-ethyl-chromen-2-one with alkoxides or phenoxides results in the formation of ether derivatives. This nucleophilic substitution typically proceeds under basic conditions, where an alcohol or phenol (B47542) is deprotonated to form a more potent nucleophile. Similarly, thioether derivatives can be synthesized by reacting the chloromethyl compound with thiolates, which are generated from thiols in the presence of a base. These reactions are generally carried out in polar aprotic solvents like DMF or acetone (B3395972) to facilitate the SN2 mechanism.

Table 1: Examples of Ether and Thioether Synthesis

Nucleophile Precursor Base Product
Ethanol (CH₃CH₂OH) NaH 4-Ethoxymethyl-7-ethyl-chromen-2-one
Phenol (C₆H₅OH) K₂CO₃ 7-Ethyl-4-(phenoxymethyl)-chromen-2-one
Ethanethiol (CH₃CH₂SH) NaH 7-Ethyl-4-[(ethylthio)methyl]-chromen-2-one

Formation of Amine and Amide Analogues

Primary and secondary amines can readily displace the chloride from the 4-chloromethyl position to yield the corresponding aminomethyl derivatives. researchgate.netnih.gov These reactions are often performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

The synthesis of amide analogues can be approached via a multi-step sequence. One common method involves the initial conversion of the chloromethyl group to an aminomethyl group, as described above, followed by acylation of the resulting amine with an acyl chloride or carboxylic acid anhydride. An alternative route involves substitution with sodium azide (B81097) to form an azidomethyl intermediate, which can then be reduced (e.g., via Staudinger reaction or catalytic hydrogenation) to the aminomethyl derivative before acylation. nih.gov

Table 2: Synthesis of Amine and Amide Analogues

Reagent(s) Product Class Example Product
1. Diethylamine (HN(CH₂CH₃)₂) Amine 4-[(Diethylamino)methyl]-7-ethyl-chromen-2-one
1. NaN₃ 2. PPh₃, H₂O 3. Acetyl chloride Amide N-{[7-Ethyl-2-oxo-2H-chromen-4-yl]methyl}acetamide

Reactions with Nitrogen-Containing Heterocycles

The electrophilic nature of the 4-chloromethyl group makes it an excellent substrate for N-alkylation of various nitrogen-containing heterocycles. Imidazoles, triazoles, and purines, which possess a nucleophilic secondary amine nitrogen within their ring systems, can be effectively alkylated. niscpr.res.inresearchgate.netnih.gov These reactions typically proceed by treating the heterocycle with this compound in a suitable solvent, often with the addition of a base like potassium carbonate to facilitate the reaction. nih.gov This methodology provides a direct route to complex molecules where the coumarin (B35378) moiety is tethered to a biologically relevant heterocyclic scaffold. sciepub.commdpi.com

Table 3: Representative Reactions with N-Heterocycles

Heterocycle Product
Imidazole 4-[(1H-Imidazol-1-yl)methyl]-7-ethyl-chromen-2-one
1,2,4-Triazole 7-Ethyl-4-[(1H-1,2,4-triazol-1-yl)methyl]-chromen-2-one

Reactions Involving the Chromen-2-one Ring System

Beyond the side chain, the chromen-2-one core offers further opportunities for chemical modification through reactions on both the fused benzene (B151609) ring and the α,β-unsaturated lactone.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene portion of the coumarin ring system can undergo electrophilic aromatic substitution (EAS). wikipedia.orglibretexts.orgmasterorganicchemistry.com The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents. The lactone's ether oxygen is an activating, ortho-, para-director, while the α,β-unsaturated carbonyl system is deactivating. The 7-ethyl group is an activating, ortho-, para-directing group. The combined influence of the activating ether oxygen and the 7-ethyl group strongly directs incoming electrophiles to the C6 and C8 positions, which are ortho and para to the ether oxygen and ortho to the ethyl group.

Common EAS reactions such as nitration and halogenation can be performed on this system. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 6-nitro and 8-nitro derivatives. chemmethod.comiscientific.org Similarly, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would lead to substitution at these activated positions. researchgate.netthieme.de

Table 4: Potential Electrophilic Aromatic Substitution Products

Reaction Reagents Major Product(s)
Nitration HNO₃, H₂SO₄ 7-Ethyl-6-nitro-4-(chloromethyl)-chromen-2-one and 7-Ethyl-8-nitro-4-(chloromethyl)-chromen-2-one

Modifications of the Lactone Ring

The α,β-unsaturated lactone (α-pyrone) ring is a key functional group in the coumarin scaffold and can be modified through several pathways.

Hydrolysis: Under basic conditions (e.g., aqueous NaOH), the lactone ring can be opened via nucleophilic acyl substitution. scirp.org This hydrolysis reaction initially forms the salt of a (Z)-coumarinic acid (a cinnamic acid derivative). This intermediate can then isomerize to the more thermodynamically stable (E)-coumaric acid salt upon prolonged heating or acidification. scirp.org

Reduction: The C3=C4 double bond of the coumarin system can be selectively reduced to yield a dihydrocoumarin (B191007) derivative. This transformation can be achieved using various methods, including catalytic hydrogenation or microbial reduction processes. mdpi.com More forceful reduction using strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the carbonyl group and cleave the lactone ring, ultimately leading to a diol.

Functional Group Interconversions and Modifications of the 7-Ethyl Moiety

The 7-ethyl group of this compound, while seemingly a simple alkyl substituent, offers potential for a variety of functional group interconversions. These modifications can be instrumental in modulating the compound's physical and biological properties. The benzylic position of the ethyl group is the primary site of reactivity.

One potential transformation is the oxidation of the ethyl group. For instance, the methyl group at the C4 position of a coumarin nucleus has been successfully oxidized to a formyl group using selenium dioxide. A similar approach could potentially be applied to the 7-ethyl group, leading to the corresponding 7-acetyl or 7-formyl coumarin derivatives under controlled oxidation conditions. Further oxidation could yield the 7-carboxylic acid derivative.

Another avenue for modification is free-radical halogenation at the benzylic position of the ethyl group. Using reagents like N-bromosuccinimide (NBS) with a radical initiator, it is feasible to introduce a bromine atom, yielding 4-Chloromethyl-7-(1-bromoethyl)-chromen-2-one. This bromo derivative can then serve as a precursor for a range of nucleophilic substitution reactions, allowing for the introduction of various functional groups such as hydroxyl, cyano, or amino groups.

These transformations are summarized in the table below, illustrating the potential for diversification of the 7-ethyl moiety.

Starting MaterialReagent(s)ProductReaction Type
This compoundSeO₂4-Chloromethyl-7-acetyl-chromen-2-oneOxidation
This compoundN-Bromosuccinimide (NBS), AIBN4-Chloromethyl-7-(1-bromoethyl)-chromen-2-oneFree-Radical Halogenation
4-Chloromethyl-7-(1-bromoethyl)-chromen-2-oneH₂O, Base4-Chloromethyl-7-(1-hydroxyethyl)-chromen-2-oneNucleophilic Substitution
4-Chloromethyl-7-(1-bromoethyl)-chromen-2-oneNaCN4-Chloromethyl-7-(1-cyanoethyl)-chromen-2-oneNucleophilic Substitution

Cyclization and Annulation Reactions to Form Fused Heterocyclic Systems

The 4-chloromethyl group in this compound is a highly reactive electrophilic site, making it an excellent handle for constructing fused heterocyclic systems through cyclization and annulation reactions. researchgate.net This reactivity allows for the annulation of new rings onto the coumarin core, leading to complex polycyclic structures.

A common strategy involves the reaction of the 4-chloromethyl group with bidentate nucleophiles. For example, reaction with a dinucleophile such as a substituted o-aminophenol could lead to the formation of a fused seven-membered diazepine (B8756704) ring. Similarly, reaction with a nucleophile containing a thiol and an amino group could result in the formation of a fused thiazepine ring.

Intramolecular cyclization is another powerful approach. If the 7-ethyl group were first functionalized to carry a nucleophilic group, subsequent intramolecular reaction with the 4-chloromethyl group could lead to the formation of a new ring bridging the 4 and 7 positions. For instance, conversion of the 7-ethyl group to a 7-(2-aminoethyl) group could, in principle, lead to a large fused ring system via intramolecular N-alkylation.

Furthermore, [4+2] annulation reactions, a type of cycloaddition, can be employed to construct fused six-membered rings. researchgate.net While specific examples with this compound are not prevalent, the general reactivity of the coumarin C3-C4 double bond suggests its potential as a dienophile in Diels-Alder type reactions, which would be influenced by the electronic nature of the substituents.

The following table presents hypothetical examples of cyclization and annulation reactions starting from this compound.

Reactant(s)Reaction TypeFused Heterocyclic System
This compound, o-AminophenolIntermolecular CyclizationFused Oxazepine Ring
This compound, Ethane-1,2-dithiolIntermolecular CyclizationFused Dithiepine Ring
4-Chloromethyl-7-(2-hydroxyethyl)-chromen-2-oneIntramolecular CyclizationFused Oxocine Ring

Photo-induced Chemical Transformations and Photophysical Behavior

The photophysical and photochemical properties of coumarin derivatives are of significant interest due to their widespread applications as fluorescent probes, dyes, and photosensitizers. The behavior of this compound is expected to be influenced by its specific substitution pattern.

Photophysical Behavior:

The 7-ethyl group acts as an electron-donating group, while the 4-chloromethyl group can be considered weakly electron-withdrawing. This "push-pull" substitution pattern is known to facilitate intramolecular charge transfer (ICT) upon photoexcitation. This ICT character typically results in a significant Stokes shift, where the fluorescence emission occurs at a much longer wavelength than the absorption. The fluorescence quantum yield and lifetime are sensitive to the solvent polarity, with more polar solvents often leading to a red-shift in the emission spectrum.

The expected photophysical properties are summarized below, based on general knowledge of similarly substituted coumarins.

PropertyExpected Characteristic
Absorption (λmax)UV-A region (around 320-360 nm)
Emission (λmax)Blue-green region (around 400-480 nm)
Stokes ShiftLarge, indicative of ICT
Fluorescence Quantum YieldModerate to high, solvent-dependent

Photo-induced Chemical Transformations:

One of the most well-documented photochemical reactions of coumarins is the [2+2] photodimerization of the C3-C4 double bond. Upon irradiation with UV light, typically around 350 nm, two molecules of the coumarin can react to form a cyclobutane (B1203170) ring, leading to four possible stereoisomers: syn head-to-head, anti head-to-head, syn head-to-tail, and anti head-to-tail. The regioselectivity and stereoselectivity of this reaction can be influenced by the reaction medium, such as the use of supramolecular hosts. nih.gov

Another potential photo-induced transformation involves the 4-chloromethyl group. It is conceivable that under certain photochemical conditions, the carbon-chlorine bond could undergo homolytic cleavage to generate a radical species. This radical could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or intramolecular cyclization, leading to novel photoproducts.

Reaction TypeDescription
[2+2] PhotodimerizationFormation of a cyclobutane ring between two coumarin molecules upon UV irradiation. nih.gov
PhotoreductionPotential reduction of the C3-C4 double bond in the presence of a suitable hydrogen donor under photochemical conditions.
Photo-induced Radical ReactionsHomolytic cleavage of the C-Cl bond to form a radical, leading to subsequent reactions.

Structure Activity Relationship Sar Studies of 4 Chloromethyl 7 Ethyl Chromen 2 One Derivatives

Impact of the 4-Chloromethyl Group on Molecular Interactions and Resultant Properties

The 4-chloromethyl group is a critical substituent that significantly influences the biological and physicochemical properties of the chromen-2-one core. This group, being a reactive electrophilic site, can participate in various molecular interactions, thereby modulating the compound's activity.

The introduction of a hydrophobic, electron-withdrawing group at the C-4 position of the coumarin (B35378) ring has been shown to enhance the inhibitory capacity of certain derivatives. For instance, in studies of Mcl-1 inhibitors, a hydrophobic electron-withdrawing group at this position was found to be beneficial for activity. tbzmed.ac.ir The chloromethyl group, with its electrophilic carbon atom, can engage in covalent bonding with nucleophilic residues, such as cysteine, in the active sites of enzymes or receptors. This can lead to irreversible inhibition, a mechanism that can result in high potency.

Table 1: Postulated Interactions Involving the 4-Chloromethyl Group

Interaction Type Potential Interacting Residues/Moieties Consequence for Biological Activity
Covalent Bonding Cysteine, Serine, Histidine Irreversible inhibition, enhanced potency
Halogen Bonding Electron-rich atoms (e.g., oxygen, nitrogen) Increased binding affinity and selectivity
Hydrophobic Interactions Nonpolar amino acid residues Enhanced binding to hydrophobic pockets
Electronic Effects Aromatic systems, polar residues Modulation of non-covalent binding interactions

The Role of the 7-Ethyl Substituent in Modulating Physicochemical and Biological Interactions

Substituents at the 7-position of the coumarin ring are known to play a significant role in modulating the molecule's properties. The 7-ethyl group in 4-Chloromethyl-7-ethyl-chromen-2-one is expected to influence its physicochemical characteristics and biological interactions primarily through steric and hydrophobic effects.

The ethyl group, being a small, non-polar alkyl chain, increases the lipophilicity of the molecule. This can enhance its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. The size and orientation of the 7-ethyl group can also impose steric constraints that may either favor or hinder binding to a specific target, thereby contributing to the selectivity of the compound.

In various studies on coumarin derivatives, substitutions at the 7-position have been shown to be crucial for a range of biological activities, including antimicrobial and anticancer effects. The nature of the substituent at this position can fine-tune the electronic properties of the benzene (B151609) ring of the coumarin nucleus, which in turn can affect its interaction with biological targets.

Table 2: Influence of the 7-Ethyl Group on Molecular Properties

Property Effect of the 7-Ethyl Group Implication for Biological Activity
Lipophilicity Increased Enhanced membrane permeability and hydrophobic interactions
Steric Profile Moderate bulk Can influence binding selectivity and affinity
Electronic Effects Weak electron-donating Minor modulation of the coumarin core's electronics
Solubility Decreased in aqueous media May affect formulation and bioavailability

Investigation of Substituent Effects at Other Positions (e.g., C-5, C-6, C-8) on the Chromen-2-one Core

For example, the introduction of nitrogen-containing groups at the C-5 or C-8 positions has been reported to be unfavorable for Mcl-1 inhibition in some coumarin series, potentially due to the formation of intramolecular hydrogen bonds that alter the conformation required for binding. tbzmed.ac.ir Conversely, substitutions at the C-6 position have been explored to enhance various biological activities. For instance, the presence of a bromine atom at C-6 in a 4-bromomethyl-7-hydroxycoumarin derivative showed reasonable cytotoxic activities. researchgate.net

The electronic effects of substituents at these positions are also critical. Electron-donating or electron-withdrawing groups can alter the electron density of the coumarin ring system, thereby influencing its reactivity and ability to participate in non-covalent interactions with biological targets. fishersci.fi

Table 3: General Trends of Substituent Effects at Various Positions of the Coumarin Core

Position Type of Substituent General Impact on Activity (Examples)
C-5 Nitrogen-containing groups Can be unfavorable for certain targets (e.g., Mcl-1) tbzmed.ac.ir
C-6 Halogens, Alkyl groups Can modulate cytotoxicity and other biological activities researchgate.net
C-8 Alkyl groups, Azo groups Can influence antioxidant and antimicrobial properties mdpi.com

Conformational Analysis and its Correlation with Molecular Recognition and Binding

Conformational analysis is the study of the different spatial arrangements of a molecule that result from the rotation around single bonds. lumenlearning.com The preferred conformation of a molecule plays a crucial role in its ability to bind to a biological target, as it dictates the three-dimensional arrangement of its functional groups.

The relative energies of these conformers will determine the most stable conformation in a given environment. The conformation that presents the optimal spatial arrangement of key interacting groups for binding to a specific receptor or enzyme active site will be the bioactive conformation. Molecular modeling studies are often employed to predict the preferred conformations and to understand how they interact with biological macromolecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity and Optimizing Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tbzmed.ac.ir These models are valuable tools for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent derivatives.

In the context of coumarin derivatives, various QSAR studies have been conducted to identify the key molecular descriptors that are correlated with their biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

A 3D-QSAR analysis of certain coumarin derivatives, for instance, has provided insights into the relationships between their inhibitory effects on Mcl-1 and their steric and electrostatic properties. tbzmed.ac.ir Such models can generate contour maps that highlight the regions around the molecule where steric bulk or specific electronic properties are favorable or unfavorable for activity. This information is invaluable for the rational design of new derivatives of this compound with improved pharmacological profiles.

Table 4: Common Descriptors Used in QSAR Models for Coumarin Derivatives

Descriptor Type Examples Relevance to Biological Activity
Electronic Dipole moment, Partial atomic charges Governs electrostatic interactions and reactivity
Steric Molecular weight, Molar refractivity Influences binding affinity and accessibility to the active site
Hydrophobic LogP, Solvent accessible surface area Determines membrane permeability and hydrophobic interactions
Topological Connectivity indices Describes the branching and shape of the molecule

Advanced Research Applications of 4 Chloromethyl 7 Ethyl Chromen 2 One in Chemical Biology and Materials Science

Development as Fluorescent Probes and Labels in Biochemical Assays

The inherent fluorescence of the coumarin (B35378) scaffold makes 4-Chloromethyl-7-ethyl-chromen-2-one a promising candidate for development as a fluorescent probe. The electronic properties, and thus the fluorescence characteristics, of coumarins are highly sensitive to the nature and position of substituents on the benzopyrone ring. The ethyl group at the 7-position acts as an electron-donating group, which typically enhances fluorescence quantum yields and shifts emission to longer wavelengths compared to the unsubstituted coumarin. The chloromethyl group at the 4-position serves as a reactive site for covalent attachment to biomolecules.

The fluorescence of coumarin derivatives arises from the transition of electrons from an excited singlet state (S₁) back to the ground state (S₀). This process is often influenced by intramolecular charge transfer (ICT), where electron density moves from the electron-donating group at the 7-position to the electron-withdrawing lactone group upon photoexcitation. acs.org This ICT character is fundamental to the photophysical properties of many coumarin dyes.

Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. For coumarin derivatives, quenching can occur through several mechanisms, including collisional (dynamic) quenching, static quenching, and energy transfer. aip.org In dynamic quenching, the excited fluorophore collides with a quencher molecule, leading to non-radiative decay. nih.govproquest.com This process is diffusion-dependent. Studies on various coumarin derivatives have shown that their fluorescence can be effectively quenched by molecules like aniline (B41778) or stable free radicals such as 4-hydroxy-TEMPO, often through a dynamic, diffusion-limited process. aip.orgnih.gov

Another significant quenching mechanism involves a chemically induced reaction. For instance, the interaction of certain coumarin probes with species like hypochlorite (B82951) can lead to chlorination of the coumarin ring, forming non-fluorescent derivatives and resulting in a linear decrease in fluorescence intensity. mdpi.com This specific reactivity can be harnessed for the quantitative detection of the target species. mdpi.com The quenching mechanism is crucial for designing "turn-off" fluorescent sensors.

Table 1: Fluorescence Quenching Parameters for Various Coumarin Derivatives

Coumarin DerivativeQuencherQuenching MechanismKey FindingsReference
Various 7-substituted coumarins4-hydroxy-TEMPODynamic (collisional)Fluorescence is effectively quenched via a diffusion-limited process. nih.gov
4-((4-methoxyphenoxy)methyl)-6-methoxy-2H-chromen-2-oneAnilineDynamic (electron transfer)Quenching occurs via electron transfer from aniline to the excited dye. aip.org
7-diethylamine-substituted coumarinsSodium HypochloriteChemical reaction (chlorination)Interaction leads to non-fluorescent chlorinated products, causing linear fluorescence decay. mdpi.com

The reactive chloromethyl group on this compound makes it an excellent labeling agent. This group can readily react with nucleophilic residues on biomolecules, such as thiols (cysteine) or amines (lysine), to form stable covalent bonds. This allows the coumarin fluorophore to be permanently attached to proteins, peptides, or nucleic acids.

Once conjugated to a biomolecule, the probe can be used for various applications in cellular imaging. The blue-to-green fluorescence typical of such coumarin derivatives allows for visualization of the labeled molecule's localization and dynamics within living cells using fluorescence microscopy. Coumarin derivatives are particularly useful for multi-labeling experiments because their emission spectra often have minimal overlap with other common fluorophores like fluorescein (B123965) and rhodamine. caymanchem.com

In biomolecular tracking, these labeled molecules can be monitored over time to study processes such as protein trafficking, enzyme activity, and cellular uptake. For example, a coumarin-based probe designed to detect specific ions or small molecules can report on their concentration changes in real-time within cellular compartments. rsc.org The development of coumarin probes for detecting species like Cu²⁺ and Hg²⁺ highlights their potential in monitoring environmental and biological systems. rsc.org

Exploration as Optoelectronic Materials and Semiconductor Components

Coumarin derivatives have attracted considerable attention for their optoelectronic properties, stemming from their high fluorescence quantum yields and tunable electronic structures. dergipark.org.tr These properties make them suitable for applications in organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and other electronic devices. acs.orgmdpi.com A study on the closely related compound 4-chloromethyl-7-hydroxy coumarin (CMEHC) demonstrated that these molecules exhibit semiconductor behavior, suggesting their potential as components in optoelectronic devices. dergipark.org.trresearchgate.net

The electronic properties of coumarins are governed by the arrangement of their molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap or band gap (E_g), determines the energy required to excite the molecule and influences its optical and electronic behavior. researchgate.net

Intramolecular charge transfer (ICT) is a key feature in many functionalized coumarins. acs.orgresearchgate.net Upon absorption of light, an electron is promoted from the HOMO, often localized on the electron-donating part of the molecule (like the 7-position substituent), to the LUMO, which is typically centered on the electron-accepting coumarin core. researchgate.netnih.gov This charge separation in the excited state is crucial for applications in photovoltaics and nonlinear optics. For a related compound, 4-chloromethyl-7-hydroxy coumarin, the direct allowed band gap was found to be highly dependent on the solvent, indicating its sensitivity to the local environment. dergipark.org.tr

Table 2: Optical Band Gap of 4-Chloromethyl-7-hydroxy Coumarin in Different Solvents

SolventMaximum Absorption Peak (nm)Direct Allowed Band Gap (E_gd) (eV)
THF (Tetrahydrofuran)3613.17
DMSO (Dimethyl sulfoxide)3663.22
DMF (Dimethylformamide)3673.20

Data extracted from a study on 4-chloromethyl-7-hydroxy coumarin, a structurally similar compound. dergipark.org.tr

The demonstrated semiconductor behavior of coumarin derivatives like 4-chloromethyl-7-hydroxy coumarin suggests their viability in electronic components. dergipark.org.tr The ability to tune the band gap through chemical modification allows for the design of materials with specific electronic properties. These materials could be used as the active layer in organic diodes or as photosensitive elements in photodiodes.

Furthermore, the sensitivity of their optical and electronic properties to the chemical environment makes them excellent candidates for sensor technologies. A change in the surrounding medium, such as the presence of a specific analyte, can alter the charge transfer characteristics or fluorescence of the coumarin molecule. This change can be transduced into a measurable electrical or optical signal, forming the basis of a chemical sensor. The combination of a porphyrin (electron donor) and a coumarin (electron acceptor) has been explored to create efficient electrochemiluminescence (ECL) emitters for sensor applications. nih.gov

Research into Corrosion Inhibition Mechanisms and Performance

Organic compounds containing heteroatoms (such as oxygen and nitrogen), aromatic rings, and multiple bonds are often effective corrosion inhibitors for metals in acidic environments. ajchem-a.comimist.mamdpi.com Coumarin derivatives, including this compound, fit this structural profile and have been investigated for their ability to protect metals like mild steel from corrosion. nih.govuin-alauddin.ac.id

The primary mechanism of corrosion inhibition by these organic molecules is adsorption onto the metal surface. researchcommons.orgtudelft.nl This forms a protective film that acts as a barrier, isolating the metal from the corrosive medium. researchcommons.orgresearchgate.net The adsorption can occur through:

Physisorption: Electrostatic interaction between charged inhibitor molecules and the charged metal surface.

Chemisorption: Covalent bond formation between the inhibitor and the metal surface, often involving the sharing of electrons from the heteroatoms' lone pairs or the π-electrons of the aromatic ring with the vacant d-orbitals of the metal atoms. bohrium.com

The efficiency of a coumarin inhibitor is dependent on its concentration, the temperature, and the chemical structure of the molecule. nih.gov Studies on various coumarin derivatives have shown high inhibition efficiencies, often exceeding 90%, for mild steel in hydrochloric acid solutions. ajchem-a.comnih.gov The adsorption process for many coumarin inhibitors has been found to follow the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal surface. imist.manih.gov These compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. imist.matudelft.nl

Table 3: Corrosion Inhibition Performance of Selected Coumarin Derivatives on Mild Steel in 1 M HCl

Inhibitor CompoundConcentrationInhibition Efficiency (IE%)Adsorption IsothermReference
2-(coumarin-4-yloxy)acetohydrazide0.5 mM94.7%Langmuir nih.gov
3-((2-chlorobenzylidene)amino)coumarin0.5 g/L74.6%Not specified researchgate.net
A novel coumarin sulfonamide derivative [M6]Not specifiedHigh resistance at various temperaturesPhysisorption ajchem-a.com

Theoretical Studies on Adsorption Mechanisms at Metal Surfaces

To address this section, computational chemistry studies utilizing methods such as Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations would be necessary. Such research would model the interaction between the this compound molecule and various metal surfaces (e.g., steel, copper, aluminum). The goal would be to understand the adsorption mechanism, calculating parameters like adsorption energy, binding energy, and the orientation of the molecule on the surface. These theoretical calculations help in predicting the compound's potential as a corrosion inhibitor by elucidating the nature of the chemical and physical bonds formed between the inhibitor and the metal.

Experimental Investigation of Inhibitor Efficiency in Corrosive Media

This section would require empirical data from laboratory experiments. Standard techniques for evaluating corrosion inhibitor efficiency include weight loss measurements, potentiodynamic polarization (PDP), and electrochemical impedance spectroscopy (EIS). nih.govmdpi.com These tests would be conducted by introducing this compound into a corrosive medium (e.g., acidic or saline solutions) in contact with a specific metal. The data generated would allow for the calculation of inhibition efficiency (IE%), analysis of whether the compound acts as an anodic, cathodic, or mixed-type inhibitor, and characterization of the protective film formed on the metal surface. researchgate.nettudelft.nl

In Vitro Mechanistic Investigations of Biological Activities

Enzyme Inhibition Kinetics and Binding Affinity Studies

Research in this area would involve biochemical assays to determine if this compound can inhibit the activity of specific enzymes. nih.gov Scientists would measure the rate of an enzymatic reaction in the presence of varying concentrations of the compound. From this data, key kinetic parameters such as the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC50) could be determined. nih.gov These studies would reveal the potency and the mechanism of inhibition (e.g., competitive, non-competitive).

Molecular Docking Simulations for Protein-Ligand Interactions

Complementing the enzyme kinetics studies, molecular docking is a computational method used to predict the binding mode and affinity of a ligand (the compound) to a protein target. nih.govyoutube.com This research would involve using software to place the 3D structure of this compound into the binding site of a target protein. The simulation would calculate a docking score, representing the binding affinity, and visualize the specific interactions (like hydrogen bonds and hydrophobic interactions) between the compound and the protein's amino acid residues. d-nb.infonih.gov

Cellular Pathway Modulation and Signal Transduction Research

This subsection would necessitate cell-based studies. Research would involve treating specific cell lines with this compound and then analyzing its effects on cellular signaling pathways. Techniques such as Western blotting, qPCR, or reporter gene assays would be used to determine if the compound alters the expression or activity of key proteins involved in pathways related to disease, for instance, inflammation or cell proliferation.

Antioxidant Mechanisms and Free Radical Scavenging Research

To provide content for this area, in vitro antioxidant assays would be required. Standard methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and nitric oxide scavenging assays. umfiasi.romdpi.com These experiments would quantify the ability of this compound to neutralize free radicals. nih.govresearchgate.net Further studies could explore its ability to chelate metal ions or inhibit lipid peroxidation to provide a comprehensive profile of its antioxidant mechanisms. sysrevpharm.org

Future Research Directions and Translational Potential for 4 Chloromethyl 7 Ethyl Chromen 2 One

Development of Novel and Highly Efficient Synthetic Methodologies

While classic methods like the Pechmann and Knoevenagel condensations form the bedrock of coumarin (B35378) synthesis, future research should focus on developing novel, efficient, and sustainable methodologies tailored for 4-Chloromethyl-7-ethyl-chromen-2-one. nih.govrsc.org The conventional Pechmann condensation, often requiring strong acids and high temperatures, could be optimized for this specific target. nih.gov

Future synthetic research should prioritize:

Green Chemistry Approaches: The development of eco-friendly synthetic routes is paramount. eurekaselect.com This includes the use of greener solvents (like deep eutectic solvents), solid acid catalysts to replace corrosive liquid acids, and energy-efficient techniques such as microwave or ultrasound-assisted synthesis to reduce reaction times and improve yields. nih.govresearchgate.net

Catalyst Innovation: Exploring novel catalysts, including Brønsted acidic ionic liquids or heterogeneous catalysts like molybdate (B1676688) sulfuric acid, could offer higher selectivity and easier product purification, which is crucial for scalable production. rsc.orgnih.gov

One-Pot Reactions: Designing multi-component, one-pot reactions starting from readily available precursors would enhance synthetic efficiency by minimizing intermediate isolation steps, thereby reducing waste and cost. mdpi.com

Exploration of Undiscovered Chemical Reactivity Patterns and Derivatization Opportunities

The true potential of this compound lies in its capacity for derivatization. The chloromethyl group at the C4 position is a highly reactive electrophilic site, prime for nucleophilic substitution reactions. This opens a gateway to a vast chemical space of novel derivatives with potentially enhanced biological activities or material properties.

Key areas for exploration include:

Nucleophilic Substitution: Reacting the chloromethyl group with a wide array of nucleophiles (e.g., amines, thiols, alcohols, azides) can generate extensive libraries of new compounds. For instance, reaction with various amines could lead to novel heterocyclic systems with potential pharmacological value. researchgate.net

Functional Group Interconversion: The chlorine atom can be replaced to introduce other functionalities, such as sulfanyl (B85325) groups, which are present in various biologically active coumarins. nih.gov

Ring Functionalization: While the C4 position is the most reactive, further functionalization on the benzene (B151609) ring could be explored to fine-tune the electronic and steric properties of the molecule, influencing its biological interactions.

Advanced Computational Design and Virtual Screening for Targeted Applications

Computational chemistry offers a powerful toolkit to guide the rational design and screening of derivatives of this compound for specific applications, particularly in drug discovery. nih.gov By leveraging in silico methods, researchers can prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. researchgate.net

Future computational efforts should include:

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models for a series of derivatives can help identify the key structural features that correlate with a desired biological activity, such as anticancer or antimicrobial effects. nih.govresearchgate.net

Molecular Docking: Docking studies can predict the binding modes and affinities of novel derivatives against specific biological targets, such as enzymes (e.g., carbonic anhydrases, kinases) or receptors. nih.govmdpi.com This can guide the design of potent and selective inhibitors. tandfonline.com

Virtual Library Screening: Creating a virtual library of potential derivatives and screening them against known protein structures can rapidly identify promising lead compounds for further experimental validation. researchgate.net This approach has been successfully used to discover novel coumarin-based inhibitors for targets like KRAS-G12C. nih.gov

Combinatorial Chemistry and High-Throughput Screening for Structure-Activity Optimization

To efficiently explore the vast chemical space made accessible through derivatization, combinatorial chemistry coupled with high-throughput screening (HTS) is an indispensable strategy. This approach allows for the rapid synthesis and evaluation of large libraries of compounds to identify "hits" and establish clear structure-activity relationships (SAR). nih.govnih.gov

A potential workflow would involve:

Library Synthesis: Utilize the reactivity of the 4-chloromethyl group to generate a diverse library of derivatives in a parallel or automated fashion. acs.org

HTS Assays: Screen the library against a panel of biological targets using HTS assays. For example, coumarin derivatives have shown promise as antibacterial agents, and HTS can be used to rapidly assess the minimum inhibitory concentrations (MIC) of new compounds against various bacterial strains. nih.govmdpi.com

SAR Analysis: Analyze the screening data to build robust SAR models. This information is critical for understanding how different substituents at the C4 position, introduced via the chloromethyl handle, influence biological activity and selectivity. rsc.org

Integration with Nanotechnology and Smart Material Development

The unique photophysical properties of the coumarin core, such as fluorescence and photoreversible dimerization, make this compound an excellent candidate for integration into advanced materials. nih.gov

Future research in this area could focus on:

Nanoparticle Functionalization: The chloromethyl group can serve as an anchor to covalently attach the coumarin derivative to the surface of nanoparticles (e.g., silica, gold). acs.org This could lead to the development of fluorescent nanoprobes for bioimaging or sensors for detecting specific analytes. nih.gov

Smart Polymers and Hydrogels: Coumarin moieties can undergo a [2+2] cycloaddition reaction upon irradiation with UV light (>300 nm), forming a dimer. This process is often reversible with exposure to shorter wavelength UV light (<300 nm). acs.orgresearchgate.net By incorporating this compound (or its derivatives) as a monomer or cross-linker into polymer chains, it is possible to create photo-responsive "smart" materials. nih.govmdpi.com Potential applications include:

Self-Healing Materials: Scratches or damage in a polymer coating could be repaired by exposing the material to UV light, which would cleave the coumarin dimers, allow the polymer to flow and fill the gap, and then re-form the cross-links upon exposure to a different wavelength. rsc.orgresearchgate.netbohrium.com

Controlled Drug Delivery: The coumarin moiety can be used to create photocleavable linkers in drug delivery systems, allowing for the light-triggered release of therapeutic agents. mdpi.com

Shape-Memory Polymers: The reversible cross-linking can be harnessed to develop materials that can change from a temporary, deformed shape back to their original shape upon light stimulation. nih.gov

The integration of coumarins into polymers like polyurethanes has already shown promise for creating functional and smart materials, a path that this compound is well-suited to follow. nih.govnih.govresearchgate.net

Q & A

Basic Research Question

  • ¹H/¹³C NMR : The chloromethyl group (CH₂Cl) appears as a singlet at δ 4.5–5.0 ppm, while the ethyl group (CH₂CH₃) shows a triplet at δ 1.2–1.4 ppm .
  • X-ray crystallography : SHELXL refinement (R1 < 0.05, wR2 < 0.15) resolves structural ambiguities. For example, disorder in the ethyl group can be modeled using PART commands .
  • Conflicting data : Discrepancies in melting points may indicate polymorphism, requiring DSC validation .

How can researchers address low crystallinity issues in this compound during X-ray diffraction studies?

Advanced Research Question

  • Crystallization optimization : Use solvent vapor diffusion (dichloromethane/hexane) to grow single crystals.
  • Twinning/disorder : Apply SHELXL’s TWIN and BASF commands to model rotational domains. Validate with Mercury’s packing similarity analysis against analogs (e.g., 6-chloro-4-methyl derivatives) .

What mechanistic insights guide the derivatization of this compound for biological activity studies?

Advanced Research Question

  • Nucleophilic substitution : The chloromethyl group undergoes SN2 reactions with amines/thiols to form amide/thioether derivatives.
  • Structure-activity relationships (SAR) : Electron-withdrawing groups at position 4 enhance antimicrobial activity. For example, 6-chloro-4-methyl analogs show 2–4× higher potency against S. aureus .

What strategies optimize the stability of this compound in aqueous media for pharmacological assays?

Advanced Research Question

  • Formulation : Cyclodextrin inclusion complexes (β-cyclodextrin, 1:2 molar ratio) improve solubility and reduce hydrolysis.
  • Stability studies : HPLC monitoring at pH 7.0 (phosphate buffer) reveals first-order degradation kinetics (t½ > 24 hours) .

How do computational methods complement experimental data in predicting the reactivity of this compound?

Advanced Research Question

  • DFT calculations : B3LYP/6-31G* predicts electrophilic reactivity at the chloromethyl group (Fukui f⁻ indices > 0.1).
  • Molecular docking : AutoDock Vina models interactions with CYP450 isoforms, guiding analog design for reduced hepatotoxicity .

What analytical approaches resolve contradictory bioactivity reports for this compound across different studies?

Advanced Research Question

  • Standardization : Use CLSI guidelines for MIC determination (e.g., broth microdilution).
  • Quality control : Ensure compound purity ≥98% (HPLC) to mitigate batch variability. Meta-analysis of IC₅₀ values against reference strains (e.g., E. coli ATCC 25922) identifies assay-specific confounders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.